molecular formula C22H20Cl2N2O4 B2580259 (4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2,5-dichlorophenyl)methanone CAS No. 1219906-31-6

(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2,5-dichlorophenyl)methanone

Cat. No.: B2580259
CAS No.: 1219906-31-6
M. Wt: 447.31
InChI Key: NGZCDNBKHAPCHL-UHFFFAOYSA-N
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Description

This compound features a benzo[d][1,3]dioxol-5-yl group fused to a cyclopropane ring, connected via a carbonyl group to a piperazine moiety. The piperazine is further substituted with a 2,5-dichlorophenyl methanone group.

Properties

IUPAC Name

[2-(1,3-benzodioxol-5-yl)cyclopropyl]-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O4/c23-14-2-3-18(24)17(10-14)22(28)26-7-5-25(6-8-26)21(27)16-11-15(16)13-1-4-19-20(9-13)30-12-29-19/h1-4,9-10,15-16H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZCDNBKHAPCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC2C3=CC4=C(C=C3)OCO4)C(=O)C5=C(C=CC(=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core This can be achieved through a Diels-Alder reaction involving a suitable diene and dienophile

Industrial Production Methods

On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, high-pressure reactors, and precise temperature control to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The presence of the dichlorophenyl group makes it susceptible to electrophilic aromatic substitution reactions.

  • Reduction: : The piperazine ring can be reduced under specific conditions.

  • Substitution: : The cyclopropane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of chlorinated phenols or quinones.

  • Reduction: : Formation of piperazine derivatives.

  • Substitution: : Formation of cyclopropane derivatives with various substituents.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2,5-dichlorophenyl)methanone exhibit significant anticancer properties. They may act as inhibitors of various kinases involved in cancer progression. For instance, studies have shown that benzodioxole derivatives can inhibit receptor protein-tyrosine kinases, which play critical roles in tumor growth and metastasis .

Neurological Implications

The compound's structure suggests potential interactions with neurotransmitter systems. Similar compounds have been explored for their ability to modulate GABA-A receptors, offering therapeutic strategies for neurological disorders such as anxiety and epilepsy . The modulation of these receptors can lead to enhanced synaptic inhibition, providing a pathway for developing new anxiolytic agents.

Modulation of ABC Transporters

Recent patents highlight the use of such compounds as modulators of ATP-binding cassette (ABC) transporters. These transporters are crucial for drug absorption and resistance mechanisms in cancer therapy . By enhancing the efficacy of chemotherapeutic agents through transporter modulation, this compound could serve as an adjunct treatment in cancer management.

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer effects of similar benzodioxole derivatives, researchers found that these compounds significantly reduced cell viability in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival and proliferation.

Case Study 2: Neurological Applications

A series of experiments evaluated the effects of related compounds on GABA-A receptor subtypes. The findings suggested that these compounds could selectively enhance the activity at the α1/γ2 interface of GABA-A receptors, leading to improved anxiolytic effects without the sedative side effects commonly associated with traditional benzodiazepines .

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific application. it likely involves interactions with molecular targets such as enzymes or receptors. The presence of the dichlorophenyl group suggests potential binding to aromatic amino acids in proteins, while the piperazine ring could interact with nucleophilic sites.

Comparison with Similar Compounds

Analogous Cyclopropanecarboxamide Derivatives

  • Compound 40: 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-(diethylamino)benzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide Structural Differences: Replaces the piperazine and dichlorophenyl groups with a thiazole ring and diethylaminophenyl moiety. Functional Implications:
  • The diethylamino group increases solubility compared to the dichlorophenyl group in the target compound.

Pyrazoline Derivatives

  • 5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)phenyl methanone (4a) Structural Differences: Substitutes the cyclopropane-piperazine core with a dihydropyrazolyl ring and furan group. Functional Implications:
  • The furan group may contribute to π-π stacking interactions, differing from the dichlorophenyl group’s halogen bonding.

Triazole-Based Pesticides

  • Metconazole and Triticonazole
    • Structural Differences : Feature triazole rings and chlorophenyl groups but lack the benzo[d][1,3]dioxole and cyclopropane motifs.
    • Functional Implications :
  • Triazole rings inhibit cytochrome P450 enzymes, a mechanism absent in the target compound.
  • The dichlorophenyl group in the target compound may enhance pesticidal activity through stronger hydrophobic interactions compared to monochloro derivatives.

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Features Potential Bioactivity Key Functional Groups
Target Compound Benzo[d][1,3]dioxole, cyclopropane, piperazine, dichlorophenyl Antimicrobial, anticancer Carbonyl, dichlorophenyl, piperazine
Compound 40 Benzo[d][1,3]dioxole, cyclopropane, thiazole Antimicrobial Thiazole, diethylaminophenyl
Pyrazoline Derivative (4a) Benzo[d][1,3]dioxole, dihydropyrazolyl, furan Antimicrobial Pyrazoline, furan
Metconazole Triazole, chlorophenyl Fungicidal Triazole, chlorophenyl

Research Findings and Implications

  • Antimicrobial Potential: The target compound’s dichlorophenyl group may outperform furan or thiazole derivatives in penetrating microbial membranes due to increased lipophilicity .
  • Structural Rigidity : The cyclopropane ring in the target compound likely improves metabolic stability compared to flexible pyrazoline or triazole analogs .
  • Drug Design Tools : Tools like Mercury (for crystal packing analysis) and SHELX (for crystallographic refinement) could elucidate how the dichlorophenyl group influences molecular interactions in solid-state structures .

Biological Activity

The compound (4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2,5-dichlorophenyl)methanone is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H20Cl2N2O3C_{20}H_{20}Cl_2N_2O_3, with a molecular weight of approximately 405.29 g/mol. The structure consists of a piperazine ring substituted with a benzo[d][1,3]dioxole moiety and a dichlorophenyl group, which are known to influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an antagonist or modulator at certain receptor sites, particularly those involved in neurotransmission and cellular signaling pathways.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of the compound:

Activity Description Reference
AnticancerExhibited cytotoxic effects against human cancer cell lines (e.g., MCF-7 and HCT-116) with IC50 values around 17 μM.
AntimicrobialShowed moderate antibacterial activity against Gram-positive bacteria.
Neuropharmacological EffectsPotential anxiolytic and antidepressant effects observed in animal models.
Modulation of TransportersIdentified as a modulator of ATP-binding cassette transporters, suggesting implications in drug resistance mechanisms.

Case Studies and Experimental Findings

  • Anticancer Activity : A study evaluated the compound's effectiveness against various tumor cell lines. The results indicated significant cytotoxicity, particularly in breast and colorectal cancer cells, where it outperformed standard chemotherapeutic agents like doxorubicin .
  • Neuropharmacological Studies : In preclinical trials, the compound demonstrated anxiolytic properties in rodent models. It was found to reduce anxiety-like behaviors significantly compared to control groups .
  • Transporter Modulation : Research has shown that this compound can modulate ATP-binding cassette (ABC) transporters, which are crucial in drug absorption and resistance mechanisms in cancer therapy. This property could enhance the efficacy of co-administered drugs .

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H-NMR and 13^13C-NMR to confirm structural integrity by analyzing proton and carbon environments. For example, 1^1H-NMR can identify cyclopropane and piperazine proton signals, while 13^13C-NMR verifies carbonyl and aromatic carbons .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. Optimize mobile phases (e.g., methanol/buffer mixtures) for separation efficiency, as demonstrated in benzoylpiperidine derivative analyses .
  • Elemental Analysis: Validate empirical formulas by comparing calculated vs. experimental carbon, hydrogen, and nitrogen percentages. Note discrepancies (e.g., ±0.3% tolerance) to flag impurities .

Table 1: Analytical Parameters for Structural Confirmation

TechniqueKey ParametersExample Data
1^1H-NMR400 MHz, CDCl₃, δ 1.5–3.0 ppm (cyclopropane protons)δ 2.8 ppm (piperazine CH₂)
HPLCC18 column, 65:35 methanol/buffer, 1.0 mL/min flow rateRetention time: 13.04 min, 95% purity

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Fume hoods are mandatory during synthesis .
  • Storage: Store in airtight containers at –20°C to prevent degradation. Avoid contact with oxidizing agents due to potential cyclopropane ring instability .
  • Spill Response: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Consult SDS guidelines for compound-specific first-aid measures (e.g., eye irrigation with saline) .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing by-products?

Methodological Answer:

  • Reaction Conditions: Optimize temperature (e.g., 0–5°C for cyclopropane formation) and stoichiometry (1:1.2 ratio of cyclopropanecarbonyl chloride to piperazine intermediate). Use catalysts like DMAP for acyl transfer efficiency .
  • Purification: Employ gradient column chromatography (e.g., hexane/EtOAc 5:5 to 3:7) to isolate the target compound. Monitor fractions via TLC (Rf = 0.4–0.6) .
  • By-Product Mitigation: Introduce scavengers (e.g., molecular sieves) to absorb excess reagents. Analyze by LC-MS to identify and quantify impurities .

Q. How can contradictions between computational reactivity predictions and experimental data be resolved?

Methodological Answer:

  • Multi-Method Validation: Cross-validate DFT calculations (e.g., B3LYP/6-31G*) with experimental kinetics (e.g., UV-Vis monitoring of hydrolysis rates). For example, discrepancies in cyclopropane ring stability may arise from solvent effects not modeled computationally .
  • Sensitivity Analysis: Vary parameters (e.g., solvent polarity, temperature) in simulations to match empirical observations. Use QSPR models to correlate substituent effects (e.g., dichlorophenyl groups) with reactivity trends .

Q. How to design environmental fate studies for assessing ecological impact?

Methodological Answer:

  • Abiotic Stability: Conduct hydrolysis/photolysis experiments under simulated environmental conditions (pH 4–9, UV light exposure). Monitor degradation via LC-MS and quantify half-lives .
  • Biotic Interactions: Use microcosm assays with soil/water samples to evaluate microbial degradation. Measure metabolite formation (e.g., dichlorophenyl derivatives) via GC-MS .
  • Trophic Transfer Analysis: Expose model organisms (e.g., Daphnia magna) to sublethal doses and assess bioaccumulation factors (BCF) using isotopic labeling .

Q. What chromatographic methods are suitable for quantifying this compound in complex mixtures?

Methodological Answer:

  • HPLC-DAD: Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient elution (methanol:buffer from 60:40 to 90:10 over 20 min). Detect at λ = 280 nm for dichlorophenyl absorption .
  • LC-MS/MS: Apply ESI+ mode for ionization (m/z 500–600 range). Fragment ions (e.g., m/z 321 for cyclopropanecarbonyl) enhance specificity in biological matrices .

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